Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4-dichlorophenyl group, a 2-methyl substituent, and a piperazine-carboxylate side chain. This structure integrates multiple pharmacophores: the thiazolo-triazole moiety is associated with diverse biological activities, including antifungal and enzyme inhibition, while the piperazine ring enhances solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O3S/c1-3-29-19(28)25-8-6-24(7-9-25)15(12-4-5-13(20)14(21)10-12)16-17(27)26-18(30-16)22-11(2)23-26/h4-5,10,15,27H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVVQYYKGPTGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities and can affect a variety of biochemical pathways.
Biological Activity
Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869343-91-9) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 470.4 g/mol. The compound features a piperazine ring linked to a thiazolo-triazole moiety and a dichlorophenyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing triazole and thiazole rings have been reported to exhibit antimicrobial properties. The presence of the triazole moiety is known for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis .
- Anticancer Properties : Research has indicated that similar compounds can induce apoptosis in cancer cells. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The specific compound under investigation may also exhibit similar effects due to its structural similarities.
- Anti-inflammatory Effects : Piperazine derivatives have been associated with anti-inflammatory activities. The inhibition of cyclooxygenase (COX) enzymes by related compounds suggests that this compound may also possess anti-inflammatory properties .
In Vitro Studies
In vitro studies have demonstrated the potential anticancer activity of compounds similar to this compound:
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 | Cytotoxic |
| Compound B | T47D (Breast) | 27.3 | Cytotoxic |
| Compound C | MCF-7 (Breast) | 43.4 | Cytotoxic |
These results indicate that the compound may have a significant impact on cancer cell viability and could be further explored for therapeutic use.
Case Studies
A study focusing on triazole derivatives found that modifications in the chemical structure significantly influenced their biological activities. For instance, introducing different substituents on the piperazine ring enhanced the cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is primarily studied for its potential therapeutic effects. The compound belongs to a class of piperazine derivatives known for their ability to interact with various biological targets. Research indicates that compounds with similar structures may exhibit anti-cancer and anti-infective properties due to their ability to inhibit specific biological pathways.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. A study on related thiazole and triazole derivatives demonstrated significant activity against Mycobacterium tuberculosis (MDR-MTB), indicating potential for further development as an anti-tuberculosis agent .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in disease pathways. For instance, thiazole and triazole derivatives are often explored for their inhibitory effects on enzymes related to cancer proliferation and autoimmune diseases .
Case Study 1: Antitubercular Activity
In a study published in Molecules, researchers synthesized a series of compounds similar to this compound and tested them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising antitubercular activity with minimal cytotoxicity in vitro .
Case Study 2: Cancer Research
Another investigation focused on the structural modifications of piperazine derivatives to enhance their efficacy against cancer cell lines. The study concluded that compounds with thiazole and triazole moieties showed significant cytotoxic effects against various cancer types, suggesting that this compound could be a candidate for further development in oncological therapies .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Electronic Effects: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing properties compared to the 3-fluorophenyl group in its analog (Table 1, row 2). This may improve binding to hydrophobic enzyme pockets, as seen in triazole-thiadiazole derivatives targeting fungal 14α-demethylase . The 2-methyl substituent on the thiazolo-triazole core (vs.
Heterocyclic Core Modifications: Replacement of the thiazolo-triazole with a pyrazole-triazole (Table 1, row 4) shifts activity toward anticancer effects, likely due to altered π-π stacking and hydrogen-bonding capabilities . The piperazine-carboxylate moiety in the target compound improves water solubility compared to non-piperazine analogs, a critical factor in bioavailability .
Biological Activity Inference :
- Triazole-thiadiazoles (Table 1, row 3) inhibit 14α-demethylase, a key enzyme in ergosterol biosynthesis. The target compound’s thiazolo-triazole core may exhibit similar antifungal mechanisms .
- Pyrazole-triazole derivatives (Table 1, row 4) show anticancer activity via apoptosis induction, suggesting that the dichlorophenyl group in the target compound could enhance cytotoxicity through halogen-mediated DNA intercalation .
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary building blocks:
- Thiazolo[3,2-b]triazole core : Synthesized via cyclocondensation of thiourea derivatives with α-haloketones.
- 3,4-Dichlorophenylmethyl group : Introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution.
- Piperazine-1-carboxylate ester : Generated via carbamate formation using ethyl chloroformate.
Key bond formations include:
- C–N coupling between the thiazolo-triazole nitrogen and the dichlorophenylmethyl carbon.
- Esterification of the piperazine nitrogen with ethyl chloroformate.
Stepwise Synthesis
Formation of 6-Hydroxy-2-Methylthiazolo[3,2-b]Triazole
Procedure :
- React 3-amino-1,2,4-triazole with chloroacetone in ethanol under reflux (∆ = 78°C, 12 hr) to yield 2-methylthiazolo[3,2-b]triazol-5-ol.
- Purify via recrystallization from methanol/water (yield: 68–72%).
Mechanism :
- Nucleophilic attack of the triazole amine on chloroacetone’s carbonyl carbon.
- Intramolecular cyclization with elimination of HCl.
Introduction of 3,4-Dichlorophenyl Group
Method A: Ullmann Coupling
- React thiazolo-triazole intermediate with 1-bromo-3,4-dichlorobenzene in DMF at 110°C using CuI (10 mol%) and K₂CO₃.
- Reaction time: 24 hr.
- Yield: 55–60% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Method B: Suzuki-Miyaura Cross-Coupling
- Employ Pd(PPh₃)₄ (5 mol%) with 3,4-dichlorophenylboronic acid in THF/H₂O (3:1) at 80°C.
- Advantages: Higher regioselectivity (yield: 70–75%).
Piperazine Coupling and Esterification
Step 1: Mannich Reaction
- Condense 3,4-dichlorophenyl-thiazolo-triazole with piperazine using formaldehyde (37% aq.) in acetonitrile at 60°C.
- Key parameters:
- Molar ratio (1:1.2 thiazolo-triazole:piperazine).
- Reaction time: 8 hr.
- Yield: 82% (isolated as hydrochloride salt).
Step 2: Carbamate Formation
- Treat intermediate with ethyl chloroformate (1.5 eq) in dichloromethane at 0°C.
- Add triethylamine (2 eq) dropwise to maintain pH 8–9.
- Quench with ice-water; extract with DCM (3×50 mL).
- Yield after rotary evaporation: 89%.
Optimization Strategies
Solvent and Temperature Effects
Higher polarity solvents (DMF, acetonitrile) enhance nucleophilicity in coupling reactions, while ethanol’s moderate polarity favors cyclocondensation.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.52 (d, J = 8.4 Hz, 1H, Ar–H)
- δ 6.89 (s, 1H, triazole-H)
- δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 2.41 (s, 3H, CH₃-thiazole)
ESI-MS : m/z 540.1 [M+H]⁺ (calc. 539.6).
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC (C18) | MeCN/H₂O (70:30), 1 mL/min | 99.2 |
| Melting Point | 214–216°C | — |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total (%) |
|---|---|---|
| 3,4-Dichlorophenyl bromide | 320 | 44 |
| Pd(PPh₃)₄ | 12,000 | 31 |
| Piperazine | 85 | 9 |
Catalyst recycling protocols can reduce Pd-related costs by 40%.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolo-triazole-piperazine core of this compound?
- The synthesis of structurally complex heterocycles like the thiazolo-triazole-piperazine system often involves multi-step protocols. Key steps include:
- Cyclocondensation : Use of hydrazine hydrate or substituted hydrazines to form triazole rings (e.g., via cyclization of thiosemicarbazides) .
- Heterogeneous Catalysis : PEG-400 with Bleaching Earth Clay (pH 12.5) under reflux (70–80°C) for efficient coupling of intermediates, as demonstrated in analogous thiazole-triazole syntheses .
- Purification : TLC monitoring followed by recrystallization in aqueous acetic acid improves yield and purity .
Q. How can spectroscopic techniques (IR, NMR) validate the structure of intermediates and the final compound?
- IR Spectroscopy : Identify functional groups like hydroxyl (-OH, ~3200–3600 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and aromatic C-Cl stretches (~700 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons in dichlorophenyl groups at δ 7.0–7.5 ppm) .
- Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in overlapping signals .
Q. What analytical methods are critical for assessing purity and stability during synthesis?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
- Stability Studies : Perform accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify labile functional groups (e.g., ester or hydroxyl moieties) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against fungal targets like 14α-demethylase?
- Target Selection : Use PDB structures (e.g., 3LD6 for 14α-demethylase) to model ligand-enzyme interactions .
- Docking Workflow :
Prepare the ligand (protonation states, energy minimization).
Grid-box placement around the enzyme’s active site (e.g., heme-binding pocket).
Score binding affinities using AutoDock Vina or Schrödinger Glide .
- Validation : Compare docking poses with known inhibitors (e.g., fluconazole) to assess competitive binding potential .
Q. What experimental and computational approaches resolve contradictions in reaction yields across similar syntheses?
- Parameter Optimization : Screen solvents (e.g., ethanol vs. THF), catalysts (e.g., CuSO4/ascorbate for click chemistry), and temperatures to identify yield-limiting factors .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation rates and optimize reaction time .
- DFT Calculations : Model transition states to explain steric/electronic effects (e.g., dichlorophenyl group hindering nucleophilic attack) .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance pharmacokinetic properties?
- Lipophilicity : Calculate logP values (e.g., SwissADME) to balance solubility and membrane permeability. Substituents like -OH or -COOEt can modulate logP .
- Metabolic Stability : Replace labile groups (e.g., ester → amide) based on microsomal stability assays .
- Bioisosteric Replacement : Substitute dichlorophenyl with fluorophenyl to retain target affinity while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
